Technical Whitepaper: 1,1,1-Trifluoro-6-iodohexane
Technical Whitepaper: 1,1,1-Trifluoro-6-iodohexane
The following technical guide details the properties, synthesis, and applications of 1,1,1-Trifluoro-6-iodohexane , a critical semifluorinated building block in medicinal chemistry and materials science.
CAS Registry Number: 104504-31-6 Chemical Formula: C₆H₁₀F₃I Molecular Weight: 266.04 g/mol [1][2]
Executive Summary
1,1,1-Trifluoro-6-iodohexane is a specialized semifluorinated alkylating agent used primarily to introduce the 6,6,6-trifluorohexyl motif into organic scaffolds.[1][2] This moiety serves as a metabolically stable, lipophilic bioisostere for standard hexyl chains in drug discovery.[1][2] The terminal trifluoromethyl (CF₃) group provides enhanced metabolic resistance against oxidative degradation (e.g., P450 metabolism) while modulating the pKa and lipophilicity (LogP) of the parent molecule.[2] In materials science, it functions as a surface modifier to lower surface energy without the environmental persistence associated with long-chain perfluoroalkyl substances (PFAS).[1][2]
Chemical Identity & Physical Properties[1][2][3]
The compound consists of a six-carbon aliphatic chain terminated at one end by a chemically inert trifluoromethyl group and at the other by a reactive iodine atom. This "Janus" nature allows for precise chemical functionalization at the iodine terminus while maintaining a fluorinated tail.[2]
| Property | Value | Note |
| IUPAC Name | 1,1,1-Trifluoro-6-iodohexane | Also known as 6-Iodo-1,1,1-trifluorohexane |
| CAS Number | 104504-31-6 | Unique identifier |
| Appearance | Colorless to pale pink liquid | Pink color indicates trace iodine liberation (light sensitivity) |
| Density | ~1.55 g/mL (Predicted) | Significantly denser than non-fluorinated analogues |
| Boiling Point | 75–80 °C at 15 mmHg | Predicted atmospheric BP approx. 190–200 °C |
| Solubility | Immiscible with water; Soluble in DCM, THF, Et₂O | Highly lipophilic |
| Stability | Light Sensitive | Often stabilized with Copper turnings |
Synthesis & Production Protocols
The synthesis of 1,1,1-trifluoro-6-iodohexane is typically achieved via Nucleophilic Aliphatic Substitution (Halex Reaction) or Appel Reaction from the corresponding alcohol.[1][2] The most robust laboratory protocol involves the Finkelstein reaction, converting the commercially available bromo- or chloro-analogue into the iodide to enhance reactivity for subsequent coupling.[1][2]
Protocol: Finkelstein Conversion (Bromide to Iodide)
Objective: Convert 1-bromo-6,6,6-trifluorohexane to 1,1,1-trifluoro-6-iodohexane.[1][2]
Reagents:
Step-by-Step Methodology:
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Preparation: Flame-dry a round-bottom flask equipped with a reflux condenser and magnetic stir bar under an inert atmosphere (Nitrogen or Argon).
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Dissolution: Dissolve NaI (2.0 equiv) in dry acetone (0.5 M concentration relative to substrate). NaI is soluble in acetone, whereas NaBr is not.[1][2]
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Addition: Add 1-bromo-6,6,6-trifluorohexane dropwise to the stirring NaI solution at room temperature.
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Reaction: Heat the mixture to reflux (approx. 56 °C) for 12–18 hours. A white precipitate (NaBr) will form, driving the equilibrium forward (Le Chatelier's principle).[1][2]
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Filtration: Cool the mixture and filter off the solid NaBr precipitate.
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Concentration: Remove the acetone via rotary evaporation.
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Extraction: Redissolve the residue in diethyl ether and wash with 10% aqueous sodium thiosulfate (to remove any free iodine causing discoloration) followed by brine.
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Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Distillation under reduced pressure yields the pure iodide.[2]
Synthesis Logic Diagram
The following DOT diagram illustrates the reaction pathway and the logic behind the choice of reagents.
Caption: The Finkelstein reaction utilizes solubility differences in acetone to drive the equilibrium from the bromide to the more reactive iodide.
Reactivity & Functionalization[2][4]
The C–I bond in 1,1,1-trifluoro-6-iodohexane is significantly weaker (approx. 50 kcal/mol) than C–Br or C–Cl bonds, making it an excellent electrophile for alkylation reactions or a precursor for organometallics.[1][2]
Key Reaction Pathways[2]
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Grignard Formation:
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Utility: Generates a nucleophilic carbon species for addition to aldehydes, ketones, or esters.[1][2]
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Note: Requires initiation with iodine crystals or dibromoethane due to the inductive electron-withdrawing effect of the distant CF₃ group, though the effect is dampened by the 5-methylene spacer.[2]
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Nucleophilic Substitution (S_N2):
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Radical Cross-Coupling:
Reactivity Workflow Diagram
Caption: Divergent synthetic utility of 1,1,1-trifluoro-6-iodohexane in generating nucleophiles, electrophiles, or radicals.[1][2]
Applications in Research & Development
Medicinal Chemistry: Metabolic Blocking
In drug design, replacing a terminal methyl group (-CH₃) with a trifluoromethyl group (-CF₃) blocks metabolic oxidation sites.[1][2] The 1,1,1-trifluoro-6-iodohexane reagent allows researchers to graft this "metabolic shield" onto a scaffold via a hexyl linker.[1][2]
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Case Study: Synthesis of aryl myxopyronin derivatives. The trifluorohexyl chain improves membrane permeability while preventing rapid degradation of the aliphatic tail.[2]
Surface Science: Self-Assembled Monolayers (SAMs)
The compound is used to create hydrophobic surfaces.[2] The iodine headgroup binds to gold or silicon surfaces (after conversion to silane), while the trifluoromethyl tail orients outward, significantly lowering surface free energy (increasing water contact angle) compared to hydrocarbon analogues.[1][2]
Safety & Handling
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Hazards: Alkyl iodides are potential alkylating agents and should be treated as suspected carcinogens/mutagens.[2] They are also blister agents.[2]
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Storage: Store at 2–8 °C in the dark. Add Copper turnings to the bottle to scavenge free iodine (indicated by pink/purple discoloration).[2]
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Disposal: Dispose of as halogenated organic waste.[2] Do not mix with strong oxidizers.[2]
References
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Arctom Scientific. (n.d.).[2] 1,1,1-Trifluoro-6-iodohexane Product Data. Retrieved from
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Google Patents. (2016).[2] US9315495B2 - Antibacterial agents: aryl myxopyronin derivatives.[1][2] Retrieved from
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PubChem. (n.d.).[2][4] 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane (Analogue Comparison). Retrieved from
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Apollo Scientific. (n.d.).[2] 6-Iodo-1,1,1-trifluorohexane Safety Data. Retrieved from
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ChemicalBook. (n.d.).[2] 1,1,1-Trifluoro-6-iodohexane Product Properties. Retrieved from
